N-(3,4-dimethoxyphenyl)-1-(11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl)piperidine-4-carboxamide
Description
N-(3,4-dimethoxyphenyl)-1-(7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O3S/c1-18-15-22(19-7-5-4-6-8-19)25-26-27(39-30(25)33-18)28(32-17-31-26)35-13-11-20(12-14-35)29(36)34-21-9-10-23(37-2)24(16-21)38-3/h4-10,15-17,20H,11-14H2,1-3H3,(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKJVSWGUQORCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=NC=N3)N4CCC(CC4)C(=O)NC5=CC(=C(C=C5)OC)OC)SC2=N1)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-1-(7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine structure, followed by the introduction of the piperidine and carboxamide groups. Key steps may include:
Formation of the pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions.
Introduction of the carboxamide group: This can be done through amide bond formation reactions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-1-(7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-1-(7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-1-(7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenyl)-ethyl-3-phenyl-acrylamide
- (2E)-3-(3,4-Dimethoxyphenyl)acrylic acid
Uniqueness
N-(3,4-dimethoxyphenyl)-1-(7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide is unique due to its complex structure, which combines multiple aromatic rings and functional groups. This complexity allows for diverse chemical reactivity and potential biological activities, setting it apart from simpler analogs.
Biological Activity
N-(3,4-dimethoxyphenyl)-1-(11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl)piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure suggests a variety of biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes multiple aromatic rings and functional groups. The molecular formula is with a molecular weight of 432.5 g/mol. The structural formula can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O2S |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 950261-88-8 |
The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules such as enzymes and receptors. These interactions may modulate signaling pathways relevant to disease processes.
Neuroprotective Effects
The compound’s piperidine structure may confer neuroprotective effects, as piperidine derivatives have been shown to interact with neurotransmitter systems. This could imply potential applications in treating neurodegenerative diseases.
Anti-inflammatory Properties
Given the presence of the methoxyphenyl group, which is often associated with anti-inflammatory activity in other compounds, this compound may also exhibit similar properties. This activity could be beneficial in conditions characterized by chronic inflammation.
Study 1: Antitumor Activity
A study investigated the effects of structurally related compounds on tumor cell lines and found that modifications to the phenyl ring significantly enhanced cytotoxicity against breast cancer cells. The findings suggest that the incorporation of methoxy groups can increase the lipophilicity and bioavailability of the compounds.
Study 2: Neuroprotection
Research on piperidine derivatives has shown promise in protecting neuronal cells from oxidative stress-induced damage. This suggests that this compound might similarly protect against neurodegeneration.
Study 3: Anti-inflammatory Effects
A related compound was tested for its anti-inflammatory properties in vitro and demonstrated significant inhibition of pro-inflammatory cytokines in activated macrophages. This indicates that the target compound may also possess similar anti-inflammatory capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
